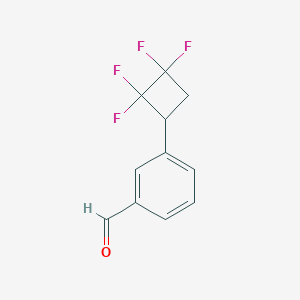
3-(2,2,3,3-Tetrafluorocyclobutyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2,3,3-Tetrafluorocyclobutyl)benzaldehyde: is a fluorinated aromatic aldehyde characterized by the presence of a tetrafluorocyclobutyl group attached to a benzaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,3,3-Tetrafluorocyclobutyl)benzaldehyde typically involves the introduction of the tetrafluorocyclobutyl group onto a benzaldehyde framework. One common method is the reaction of 2,2,3,3-tetrafluorocyclobutyl bromide with benzaldehyde under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification techniques such as distillation or recrystallization to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2,2,3,3-Tetrafluorocyclobutyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorinated cyclobutyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: 3-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid.
Reduction: 3-(2,2,3,3-Tetrafluorocyclobutyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic aldehydes on biological systems, including their interactions with enzymes and receptors.
Medicine: The compound’s unique structural features make it a candidate for drug development, particularly in designing molecules with improved metabolic stability and bioavailability due to the presence of fluorine atoms.
Industry: In the industrial sector, 3-(2,2,3,3-Tetrafluorocyclobutyl)benzaldehyde can be used in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 3-(2,2,3,3-Tetrafluorocyclobutyl)benzaldehyde involves its interaction with molecular targets through its aldehyde group and fluorinated cyclobutyl moiety. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorinated cyclobutyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological membranes and proteins.
Comparaison Avec Des Composés Similaires
- 2,3,5,6-Tetrafluorobenzaldehyde
- 3,4,5-Trifluorobenzaldehyde
- 4-Fluorobenzaldehyde
- 4-(Trifluoromethyl)benzaldehyde
Comparison: 3-(2,2,3,3-Tetrafluorocyclobutyl)benzaldehyde is unique due to the presence of the tetrafluorocyclobutyl group, which imparts distinct steric and electronic properties compared to other fluorinated benzaldehydes. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for specialized applications in research and industry.
Propriétés
IUPAC Name |
3-(2,2,3,3-tetrafluorocyclobutyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4O/c12-10(13)5-9(11(10,14)15)8-3-1-2-7(4-8)6-16/h1-4,6,9H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVHSCDTMZRWQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)F)C2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














